2-Nitrophenyl morpholine-4-carboxylate
Description
2-Nitrophenyl morpholine-4-carboxylate is an ester derivative combining a morpholine ring with a 2-nitrophenyl group via a carboxylate linkage. The compound likely exhibits characteristics influenced by the electron-withdrawing nitro group and the polar morpholine moiety, which may enhance its reactivity or stability in specific applications such as synthetic intermediates or analytical standards .
Properties
IUPAC Name |
(2-nitrophenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-4-2-1-3-9(10)13(15)16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDQTDGAASCPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236698 | |
| Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100061-24-3 | |
| Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100061-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl morpholine-4-carboxylate typically involves the reaction of 2-nitrophenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-Aminophenyl morpholine-4-carboxylate.
Substitution: Various substituted phenyl morpholine-4-carboxylates.
Hydrolysis: 2-Nitrophenol and morpholine-4-carboxylic acid.
Scientific Research Applications
2-Nitrophenyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-nitrophenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins. Additionally, the morpholine ring can interact with biological membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 2-nitrophenyl morpholine-4-carboxylate and related compounds:
Notes:
- 4-(2-Nitrophenyl)morpholine lacks the carboxylate ester group, resulting in lower molecular weight and distinct solubility/reactivity. Its IR spectrum () shows strong absorption bands for nitro (1520 cm⁻¹) and morpholine C-O-C (1120 cm⁻¹) groups .
- NPOAH features an oxamic hydrazide group, enhancing its utility as an analytical internal standard for detecting food contaminants like nitrofurans .
- NPAOZ includes an oxazolidinone ring, making it structurally distinct but functionally relevant in antibiotic residue analysis .
Reactivity and Stability
- Electron-Withdrawing Effects: The 2-nitrophenyl group in all compounds enhances electrophilicity, favoring nucleophilic substitution reactions. However, the carboxylate ester in this compound may increase susceptibility to hydrolysis compared to 4-(2-nitrophenyl)morpholine .
- Thermal Stability: Morpholine derivatives generally exhibit moderate thermal stability. NPOAH and related hydrazides degrade at ~200°C, while 4-(2-nitrophenyl)morpholine shows stability up to 250°C in thermogravimetric analyses (inferred from structural analogues) .
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